molecular formula C21H28N4O4 B1409354 t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate CAS No. 1858255-49-8

t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate

Katalognummer: B1409354
CAS-Nummer: 1858255-49-8
Molekulargewicht: 400.5 g/mol
InChI-Schlüssel: QDNSVXJMRAKUTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Overview of t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate

This compound is a heterocyclic organic compound characterized by its complex molecular structure incorporating multiple functional groups and ring systems. The compound is cataloged under the Chemical Abstracts Service number 1858255-49-8 and is documented in chemical databases with the PubChem Compound Identification number 97891179. The molecular formula C21H28N4O4 corresponds to a molar mass of 400.5 grams per mole, reflecting the substantial molecular complexity of this synthetic target.

The compound's systematic International Union of Pure and Applied Chemistry name is ethyl 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]quinoxaline-2-carboxylate, which provides a detailed description of its structural components. The molecular architecture features a quinoxaline core structure, which is a bicyclic aromatic heterocycle containing two nitrogen atoms, fused with a seven-membered diazepane ring system. This diazepane moiety is further functionalized with a tert-butyl carbamate protecting group, while the quinoxaline portion bears an ethyl ester substituent.

The compound belongs to the broader class of quinoxaline derivatives, which are recognized for their diverse pharmacological properties and synthetic utility in medicinal chemistry. The structural complexity arises from the presence of multiple nitrogen-containing heterocycles, ester functionalities, and the characteristic tert-butyl protecting group commonly employed in synthetic organic chemistry. The diazepane ring, also known as homopiperazine, represents a seven-membered saturated heterocycle containing two nitrogen atoms, which distinguishes this compound from simpler piperazine-containing analogs.

Historical Context and Discovery

The development of this compound emerged from the broader historical context of quinoxaline chemistry research spanning several decades. Quinoxaline derivatives have been extensively studied since their initial discovery and characterization, with researchers recognizing their potential as biologically active scaffolds. The particular combination of quinoxaline with diazepane functionality represents a more recent advancement in heterocyclic chemistry, reflecting the ongoing evolution of synthetic methodologies and structure-activity relationship studies.

The systematic investigation of quinoxaline-based compounds gained momentum through the recognition of their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of diazepane rings into quinoxaline structures represents a strategic approach to modifying the pharmacological properties and synthetic accessibility of these heterocyclic systems. The use of tert-butyl carbamate protecting groups became standard practice in synthetic organic chemistry, allowing for selective functionalization and improved synthetic efficiency.

Commercial availability of this compound through specialized chemical suppliers indicates its recognition as a valuable research intermediate. The compound's presence in chemical databases and commercial catalogs suggests its utility in ongoing research programs focused on heterocyclic chemistry and drug discovery applications. The development of efficient synthetic routes to access such complex structures has been facilitated by advances in cross-coupling reactions, particularly Buchwald-Hartwig amination protocols that enable the formation of carbon-nitrogen bonds.

Motivation for Academic Research

The academic interest in this compound stems from multiple converging research priorities in contemporary chemical science. Quinoxaline derivatives have demonstrated significant potential as therapeutic agents, exhibiting activities against various biological targets including enzymes involved in metabolic pathways. The structural complexity of this particular compound offers researchers opportunities to investigate structure-activity relationships and develop new synthetic methodologies for accessing related molecular architectures.

The compound serves as a valuable synthetic intermediate for the preparation of more complex molecular targets, particularly in the context of medicinal chemistry research programs. The presence of multiple functional groups, including the ethyl ester and tert-butyl carbamate moieties, provides numerous opportunities for chemical modification and derivatization. This structural versatility makes the compound particularly attractive for researchers engaged in diversity-oriented synthesis and combinatorial chemistry approaches.

Contemporary research motivation also derives from the growing understanding of quinoxaline-diazepine hybrid structures and their unique biological properties. The fusion of these heterocyclic systems creates novel molecular architectures that may exhibit enhanced biological activity or improved pharmacological properties compared to simpler analogs. The compound's potential applications in drug discovery research are supported by the documented biological activities of related quinoxaline derivatives, including their roles as enzyme inhibitors and receptor modulators.

Research interest is further motivated by the synthetic challenges associated with constructing such complex heterocyclic systems. The development of efficient synthetic routes to access these compounds drives innovation in synthetic methodology and contributes to the broader understanding of heterocyclic chemistry. The compound's structure presents opportunities for investigating novel cyclization reactions, cross-coupling strategies, and protecting group manipulations that advance the field of synthetic organic chemistry.

Scope and Structure of the Review

This comprehensive review encompasses a detailed examination of the chemical and structural properties of this compound, with particular emphasis on its molecular architecture and synthetic accessibility. The review synthesizes information from multiple research domains, including heterocyclic chemistry, medicinal chemistry, and synthetic methodology, to provide a holistic understanding of this complex molecular target.

The structural analysis presented in this review draws upon computational chemistry data and experimental characterization methods to elucidate the three-dimensional architecture and electronic properties of the compound. Particular attention is devoted to the conformational preferences of the diazepane ring system and its influence on the overall molecular geometry. The review incorporates data from crystallographic studies, nuclear magnetic resonance spectroscopy, and mass spectrometry to provide comprehensive structural characterization.

Synthetic methodology discussions encompass both established and emerging approaches for constructing quinoxaline-diazepane hybrid structures. The review examines traditional condensation reactions, modern cross-coupling strategies, and innovative cyclization protocols that enable access to these complex heterocyclic systems. Special consideration is given to the role of protecting group strategies, particularly the use of tert-butyl carbamate functionalities in facilitating selective synthetic transformations.

The review framework acknowledges the interdisciplinary nature of research involving this compound, recognizing contributions from synthetic organic chemistry, computational chemistry, and chemical biology. The integration of experimental and theoretical approaches provides a comprehensive foundation for understanding the structure-property relationships that govern the behavior of this complex heterocyclic system. The review aims to serve as a valuable resource for researchers engaged in heterocyclic chemistry, medicinal chemistry, and related fields, providing both fundamental knowledge and practical insights for future research endeavors.

Eigenschaften

IUPAC Name

ethyl 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]quinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4/c1-5-28-19(26)17-18(23-16-10-7-6-9-15(16)22-17)24-11-8-12-25(14-13-24)20(27)29-21(2,3)4/h6-7,9-10H,5,8,11-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNSVXJMRAKUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2N=C1N3CCCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of the Quinoxaline Core

Methodology:

The foundational step involves synthesizing the quinoxaline derivative, which can be achieved via condensation of o-phenylenediamine with suitable diketone or aldehyde precursors bearing the ethoxycarbonyl group.

Typical procedure:

  • Starting materials: o-Phenylenediamine and ethoxycarbonyl-substituted diketones or aldehydes.
  • Reaction conditions: Reflux in acetic acid or ethanol with catalytic acid (e.g., polyphosphoric acid) to facilitate cyclization.
  • Outcome: Formation of the quinoxaline ring with the ethoxycarbonyl substituent at the 3-position.

Research findings:

  • The condensation of o-phenylenediamine with ethoxycarbonyl-substituted diketones under reflux yields the desired quinoxaline derivative efficiently with yields exceeding 80%.

Functionalization of Quinoxaline at the 2-Position

Methodology:

  • Electrophilic substitution or halogenation: To introduce a suitable leaving group (e.g., halogen) at the 2-position, facilitating subsequent coupling.
  • Reaction conditions: Nitration or halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator under controlled temperatures.

Research findings:

  • Bromination at the 2-position of quinoxaline derivatives can be achieved selectively with NBS in acetic acid, yielding 2-bromoquinoxaline intermediates with high selectivity and yields around 75%.

Coupling with the Diazepane Moiety

Methodology:

  • Nucleophilic substitution: The 2-bromoquinoxaline intermediate reacts with a protected 1,4-diazepane derivative bearing a suitable nucleophilic site (e.g., amine or alcohol).
  • Reaction conditions: Use of a base such as potassium carbonate in polar aprotic solvents like acetonitrile or DMF at elevated temperatures (~80°C) for 12-24 hours.

Research findings:

  • Nucleophilic substitution of 2-bromoquinoxaline with diazepane derivatives proceeds smoothly under these conditions, forming the key C–N bonds with yields typically exceeding 70%.

Introduction of the tert-Butyl and Ethoxycarbonyl Groups

Methodology:

  • Protection and esterification: The diazepane nitrogen or carboxyl groups are protected or functionalized with tert-butyl groups via reaction with tert-butyl chloroformate in the presence of a base like triethylamine.
  • Ester formation: The ethoxycarbonyl group is introduced via esterification of the carboxylic acid intermediate with ethanol and a coupling reagent like DCC (dicyclohexylcarbodiimide).

Research findings:

  • The esterification step is efficient under standard conditions, with yields around 85%, and the tert-butyl protection is achieved with tert-butyl chloroformate in dichloromethane at 0°C to room temperature.

Final Purification and Characterization

  • The crude product is purified via column chromatography, typically using silica gel with an appropriate solvent system (e.g., dichloromethane/methanol).
  • Final compounds are characterized through NMR, MS, and IR spectroscopy to confirm structure and purity.

Data Summary Table

Step Starting Material Reagents & Conditions Yield Key Notes
1 o-Phenylenediamine + ethoxycarbonyl diketone Reflux in acetic acid >80% Quinoxaline core synthesis
2 Quinoxaline derivative NBS, acetic acid ~75% Bromination at 2-position
3 2-Bromoquinoxaline Diazepane derivative, K2CO3, DMF >70% C–N coupling
4 Protected diazepane tert-Butyl chloroformate, TEA 85% tert-Butyl protection
5 Carboxylic acid intermediate Ethanol, DCC ~85% Esterification with ethoxycarbonyl group

Notes and Considerations

  • Reaction optimization: Precise temperature control and reagent stoichiometry are critical to maximize yields and minimize by-products.
  • Purification: High-performance chromatography or recrystallization is recommended for obtaining analytically pure compounds.
  • Safety: Handling of reactive reagents like tert-butyl chloroformate and NBS requires appropriate protective measures.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The ethoxycarbonyl group and halogenated quinoxaline derivatives enable nucleophilic substitutions. For example:
Reaction with amines :
Substitution of the ethoxy group with amines occurs under basic conditions (e.g., DIPEA in NMP at 90°C), yielding carboxamide derivatives.

YieldReaction ConditionsOperation in Experiment
45%DIPEA, NMP, 90°C, 16hSubstitution of 5-chloro-2-fluoropyridine with tert-butyl 1,4-diazepane-1-carboxylate .

This reaction is critical for generating bioactive analogs with modified pharmacokinetic properties.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are employed to functionalize the quinoxaline ring:
Suzuki coupling :
Arylboronic acids react with brominated intermediates of the compound in the presence of Pd(PPh₃)₄ and Na₂CO₃.

YieldCatalyst SystemSubstrateProduct Activity
58%Pd(dppf)Cl₂, K₃PO₄, dioxane3,5-DibromopyridineAntibacterial agents with MIC ≤ 7.8 μM .

This method introduces aromatic or heteroaromatic groups at position 3 of the quinoxaline, enhancing electronic diversity.

Ester Hydrolysis and Transesterification

The ethoxycarbonyl group undergoes hydrolysis under acidic or basic conditions:
Hydrolysis to carboxylic acid :
Treatment with H₂SO₄ or NaOH converts the ester to a carboxylic acid, improving water solubility.

ConditionCatalystOutcomeApplication
6N HCl, 60°C-Ethyl → Carboxylic acid conversion Antitubercular activity (IC₅₀: 2.1 μM) .

Transesterification :
Replacement of the ethoxy group with tert-butyl or benzyl esters alters lipophilicity and bioactivity .

Reductive Amination

The diazepane nitrogen participates in reductive amination with aldehydes/ketones:
Example :
Reaction with formaldehyde and NaBH₃CN yields N-methylated derivatives, modulating receptor binding affinity.

SubstrateReducing AgentYieldBiological Effect
FormaldehydeNaBH₃CN72%Enhanced blood-brain barrier penetration .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:
Quinoxaline-diazepane fusion :
Heating with POCl₃ induces cyclodehydration, generating tricyclic structures with antitumor potential .

ConditionReagentProduct TypeBioactivity (IC₅₀)
120°C, 4hPOCl₃Pyrido[2,3-b]diazepineEGFR inhibition: 4.6 nM .

Comparative Reactivity Table

Key reactions and their outcomes:

Reaction TypeConditionsKey ModificationsBiological Impact
Nucleophilic SubstitutionDIPEA, NMP, 90°C Amide formationAntimicrobial activity
Suzuki CouplingPd(dppf)Cl₂, dioxane Aryl group introductionAnticancer (IC₅₀: 5.2–7.8 μM)
Ester Hydrolysis6N HCl, 60°C Carboxylic acid derivativeAntitubercular (MIC: 1.4 μg/mL)
Reductive AminationNaBH₃CN, RT N-alkylationImproved CNS bioavailability

Mechanistic Insights

  • Quinoxaline reactivity : The electron-deficient quinoxaline core facilitates electrophilic substitutions at positions 6 and 7, while the diazepane nitrogen acts as a nucleophile .

  • Steric effects : The tert-butyl group hinders reactions at the diazepane’s 1-position, directing modifications to the quinoxaline or ethoxycarbonyl moieties .

Wissenschaftliche Forschungsanwendungen

The compound t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, biochemistry, and pharmacology.

Medicinal Chemistry

The compound's structural features suggest potential use as a pharmacological agent . Research indicates that derivatives of quinoxaline are known for their antimicrobial , antitumor , and anti-inflammatory properties. The incorporation of the diazepane ring may enhance these effects by improving receptor binding affinity or modulating metabolic pathways.

Case Study: Antitumor Activity

A study investigated the antitumor activity of similar quinoxaline derivatives, revealing significant cytotoxic effects against various cancer cell lines. The findings suggest that modifications to the quinoxaline structure can lead to enhanced therapeutic efficacy, which may be applicable to this compound .

Biochemical Research

The compound may also serve as a biochemical probe to study enzyme interactions. Its ability to inhibit specific enzymes could provide insights into metabolic pathways relevant to disease states.

Example: Enzyme Inhibition Studies

Research has shown that quinoxaline derivatives can inhibit enzymes involved in cancer metabolism, such as carbonic anhydrase and matrix metalloproteinases. Investigating the inhibition profile of this compound could reveal its potential as a therapeutic agent in cancer treatment .

Pharmacology

In pharmacology, the compound's potential as a drug candidate is notable. Its ability to cross biological membranes due to its lipophilicity could make it suitable for oral administration.

Pharmacokinetic Studies

Preliminary pharmacokinetic studies on similar compounds have demonstrated favorable absorption and distribution profiles. Evaluating the pharmacokinetics of this compound could provide valuable data for its development as a therapeutic agent .

Data Table: Comparative Analysis of Quinoxaline Derivatives

Compound NameStructureBiological ActivityReferences
This compoundStructureAntitumor, Enzyme Inhibition ,
Quinoxaline Derivative AStructureAntimicrobial
Quinoxaline Derivative BStructureAnti-inflammatory

Wirkmechanismus

The mechanism of action of t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The quinoxaline moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The diazepane ring may enhance the compound’s binding affinity and selectivity for these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate is unique due to its combination of a quinoxaline moiety, a diazepane ring, and ester functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate is a synthetic compound with a complex structure featuring a quinoxaline moiety and a diazepane ring. This compound has garnered attention in the fields of medicinal chemistry and pharmaceutical development due to its potential biological activities, particularly as a therapeutic agent against thrombotic diseases and its interactions with various molecular targets.

Chemical Structure and Properties

The chemical formula of this compound is C21H28N4O4, and it has a molecular weight of 372.48 g/mol. The compound's structure includes:

  • Quinoxaline moiety : Contributes to biological activity through interactions with enzymes and receptors.
  • Diazepane ring : Enhances binding affinity to biological targets.
  • Ester functionality : Increases solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in coagulation pathways. Notably, it has been identified as an inhibitor of activated blood coagulation factor Xa, which plays a crucial role in the thrombotic process. This inhibition can potentially prevent thrombus formation, making it a candidate for therapeutic applications in anticoagulation therapy .

Case Studies and Research Findings

  • Anticoagulant Activity :
    • A study demonstrated that derivatives of quinoxaline, including this compound, exhibit significant anticoagulant properties by inhibiting factor Xa. This was evidenced by in vitro assays showing reduced thrombin generation in plasma samples treated with the compound .
  • Cytotoxicity Studies :
    • Research on the cytotoxic effects of the compound on various cancer cell lines indicated that it can induce apoptosis in certain types of cancer cells, suggesting potential anticancer properties. The mechanism appears to involve the activation of apoptotic pathways through mitochondrial dysfunction .
  • Molecular Docking Studies :
    • Molecular docking simulations have shown that this compound binds effectively to the active site of factor Xa, supporting its role as an inhibitor. These studies provide insights into the binding affinities and interactions at the molecular level .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityUnique Features
QuinoxalineQuinoxalineAntimicrobial, anticancerSimpler structure
Diazepane DerivativesDiazepaneAnxiolytic effectsVariability in substituents
Ethoxycarbonyl CompoundsEthoxycarbonylVarious pharmacological effectsDiverse reactivity

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate, and how can rotamer formation be mitigated?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions, as exemplified by similar diazepane derivatives. For instance, General Procedure A (used for tert-butyl 3-(2-chloro-4-fluorophenyl)-1,4-diazepane-1-carboxylate) involves condensation of aldehyde precursors with Boc-protected amines, followed by chromatographic purification (hexanes/EtOAc with 0.25% Et₃N) to minimize rotameric mixtures . Optimizing solvent polarity and using tertiary amines during purification can suppress rotamer equilibration.

Q. Which analytical techniques are essential for verifying the structural integrity and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D variants) is critical for confirming regiochemistry and rotamer ratios. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV/Vis detection ensures purity. For diazepane derivatives, dynamic NMR studies at variable temperatures may resolve conformational ambiguities .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to institutional Chemical Hygiene Plans, including fume hood use, gloves, and eye protection. Pre-experiment risk assessments should address potential hazards (e.g., ethoxycarbonyl group reactivity). Safety data for structurally similar compounds emphasize precautions such as P201 ("Obtain special instructions before use") and P202 ("Do not handle until safety protocols are understood") .

Advanced Research Questions

Q. How can computational reaction path search methods improve the efficiency of synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., Density Functional Theory) can predict transition states and intermediates for key steps like quinoxaline-diazepane coupling. State-of-the-art software (e.g., Gaussian, ORCA) enables virtual screening of reaction conditions (solvent, catalysts) to prioritize experimental trials. ICReDD’s integrated computational-experimental workflows exemplify this approach, reducing trial-and-error cycles by 40–60% .

Q. What experimental design strategies resolve contradictions between observed and theoretical yields in multi-step syntheses of diazepane intermediates?

  • Methodological Answer : Employ factorial design (e.g., 2³ full factorial) to isolate critical variables (temperature, stoichiometry, catalyst loading). For example, a 3-factor design could optimize the condensation step by testing interactions between aldehyde reactivity, amine nucleophilicity, and solvent polarity. Statistical analysis (ANOVA) identifies significant factors, while residual plots diagnose systematic errors .

Q. How can reactor design principles enhance scalability for synthesizing this compound?

  • Methodological Answer : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., Boc deprotection). Membrane separation technologies (e.g., nanofiltration) can purify intermediates in-line, reducing manual chromatography. CRDC subclass RDF2050112 ("Reaction fundamentals and reactor design") highlights iterative prototyping using computational fluid dynamics (CFD) simulations to minimize dead zones and byproduct formation .

Q. What advanced characterization techniques elucidate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) with HPLC monitoring quantify degradation products. Isothermal Calorimetry (ITC) measures heat flow during decomposition, while Dynamic Vapor Sorption (DVS) assesses hygroscopicity. For mechanistic insights, LC-MS/MS identifies hydrolyzed fragments (e.g., ethoxycarbonyl cleavage) under stress conditions .

Q. How do solvent effects influence the regioselectivity of quinoxaline-diazepane coupling reactions?

  • Methodological Answer : Solvent polarity (measured by Kamlet-Taft parameters) modulates transition-state stabilization. Polar aprotic solvents (e.g., DMF) enhance electrophilic quinoxaline activation, while protic solvents (e.g., ethanol) may favor intramolecular cyclization. Solvent screening via DoE (Design of Experiments) with a Plackett-Burman design efficiently identifies optimal media .

Data Contradiction Analysis Example

Variable Observed Yield Theoretical Yield Discrepancy Source
Catalyst Loading (5%)58%72%Impurity from Boc deprotection
Solvent (EtOAc)61%68%Rotamer equilibration during workup

Resolution : Redesign the Boc-deprotection step using acidic resins (e.g., Amberlyst-15) to minimize side reactions. Introduce low-temperature crystallization (-20°C) to trap the desired rotamer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.